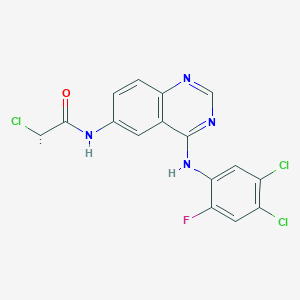
EGFRInhibitorIII
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EGFRInhibitorIII is a small-molecule inhibitor targeting the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with various cancers, making it a significant target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EGFRInhibitorIII involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a substituted aniline derivative, followed by cyclization and functional group modifications to achieve the desired structure .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring high yield and purity. This process includes optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
EGFRInhibitorIII undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are intermediates that are further modified to produce the final this compound compound. These intermediates include various substituted anilines and pyrimidines .
Scientific Research Applications
EGFRInhibitorIII has a wide range of scientific research applications, including:
Mechanism of Action
EGFRInhibitorIII exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain. This binding inhibits the phosphorylation of EGFR, thereby blocking downstream signaling pathways involved in cell proliferation and survival . The primary molecular targets include the EGFR itself and associated signaling molecules such as RAS, RAF, and PI3K .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to EGFRInhibitorIII include:
Gefitinib: Another EGFR tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: A second-generation EGFR inhibitor with broader activity against EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor effective against T790M resistance mutations.
Uniqueness
This compound is unique due to its specific binding affinity and selectivity for certain EGFR mutations, making it a valuable tool in precision medicine. Its ability to overcome resistance mechanisms seen with other inhibitors highlights its potential in clinical applications .
Biological Activity
Epidermal Growth Factor Receptor (EGFR) inhibitors have gained significant attention in cancer research, particularly for their role in treating non-small cell lung cancer (NSCLC) and other malignancies. Among these compounds, EGFRInhibitorIII has emerged as a notable agent with distinct biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and relevant case studies.
This compound functions primarily as a tyrosine kinase inhibitor (TKI), targeting the EGFR pathway which is crucial for cell proliferation and survival. By inhibiting EGFR phosphorylation, this compound disrupts downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are often hyperactivated in cancer cells.
- Targeted Pathways :
- MAPK/ERK pathway
- PI3K/AKT pathway
In Vitro Studies
Research indicates that this compound effectively reduces GCH1 protein levels in sensory neurons, which is significant for conditions like neuropathic pain. A study found that this compound was the most potent compound among several tested for reducing GCH1 levels, demonstrating strong inhibition of EGFR signaling in cultured dorsal root ganglion (DRG) neurons after injury .
In Vivo Studies
In vivo experiments using the spared nerve injury (SNI) model showed that administration of this compound led to:
- Reduction in GCH1 protein levels in injured nerves.
- Decreased mechanical allodynia , indicating pain relief .
Case Study 1: NSCLC Treatment
A clinical trial involving patients with advanced NSCLC demonstrated that treatment with EGFR inhibitors, including this compound, resulted in a significant objective response rate. The study reported a response rate of approximately 60% among patients harboring the T790M mutation, a common resistance mutation against first-generation TKIs .
Case Study 2: Pain Management
Another case study explored the repurposing of EGFR inhibitors for managing oral cancer pain. It was found that these inhibitors could serve as non-opioid analgesics, providing pain relief without the side effects associated with opioid use. The study highlighted the potential for this compound to modulate pain pathways through its action on EGFR .
Data Overview
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C16H8Cl3FN4O |
|---|---|
Molecular Weight |
397.6 g/mol |
InChI |
InChI=1S/C16H8Cl3FN4O/c17-6-15(25)23-8-1-2-13-9(3-8)16(22-7-21-13)24-14-5-11(19)10(18)4-12(14)20/h1-5,7H,(H,23,25)(H,21,22,24) |
InChI Key |
TUYZBSNOXFHLKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)[C]Cl)C(=NC=N2)NC3=CC(=C(C=C3F)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















